

Evaluating the Therapeutic Window of HG106: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: HG106

Cat. No.: B6178504

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic window of **HG106**, a novel SLC7A11 inhibitor, in the context of KRAS-mutant non-small cell lung cancer (NSCLC). This document objectively compares **HG106**'s performance with current therapeutic alternatives, supported by available preclinical and clinical data.

HG106 is an investigational small molecule inhibitor of the cystine/glutamate antiporter SLC7A11, a critical component in cellular glutathione biosynthesis. By targeting this transporter, **HG106** induces oxidative stress and endoplasmic reticulum stress, leading to apoptosis in cancer cells, particularly those with KRAS mutations. This guide will delve into the preclinical profile of **HG106** and compare it with the established KRAS G12C inhibitors, sotorasib and adagrasib, as well as another SLC7A11 inhibitor, sulfasalazine.

Comparative Analysis of Therapeutic Agents

To provide a clear comparison, the following tables summarize the available data on the therapeutic window, efficacy, and toxicity of **HG106** and its alternatives.

Table 1: Preclinical and Clinical Efficacy

Compound	Mechanism of Action	Indication	Preclinical Efficacy	Clinical Efficacy (Objective Response Rate - ORR)
HG106	SLC7A11 Inhibitor	KRAS-mutant NSCLC	Inhibits tumor growth in A549 mouse xenograft model (0-4 mg/kg, i.p.). Induces apoptosis in KRAS-mutant lung adenocarcinoma cells.	Not yet in clinical trials.
Sotorasib	KRAS G12C Inhibitor	KRAS G12C-mutant NSCLC	Potent inhibitor of KRAS G12C mutant protein.	37.1% in previously treated patients (CodeBreak 100).
Adagrasib	KRAS G12C Inhibitor	KRAS G12C-mutant NSCLC	IC50: 5 nmol/L.	42.9% in previously treated patients (KRYSTAL-1).
Sulfasalazine	SLC7A11 Inhibitor	Various Cancers	Reduces cell viability in CRC cell lines.	Terminated in a Phase 1/2 glioma trial due to lack of efficacy and toxicity.

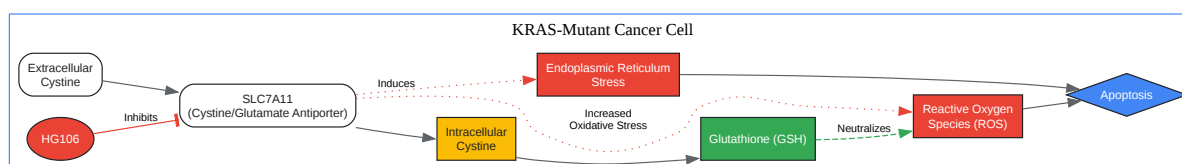
Table 2: Safety and Therapeutic Window

Compound	Preclinical Safety (Maximum Tolerated Dose - MTD)	Clinical Safety (Common Adverse Events)	Therapeutic Window
HG106	Data not publicly available.	Not yet in clinical trials.	To be determined.
Sotorasib	Kidney identified as a target organ in rats.	Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough.	Established in clinical trials; approved dose is 960 mg once daily.
Adagrasib	Well-tolerated in preclinical models with minimal overt toxicity.	Nausea, diarrhea, vomiting, fatigue, increased ALT/AST.	Established in clinical trials; approved dose is 600 mg twice daily.
Sulfasalazine	High concentrations (1 mM) required for in vitro effect.	Grade 1-4 adverse effects observed in glioma trial leading to termination.	Appears to be narrow based on available data.

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

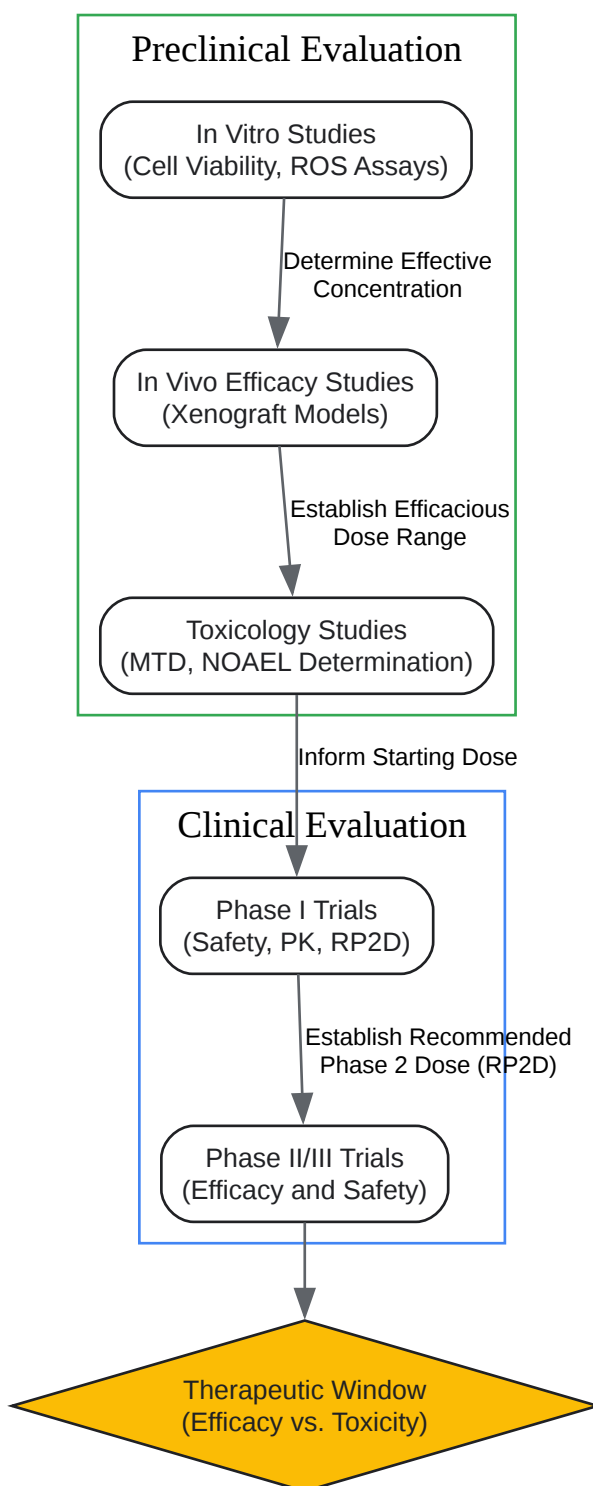
Signaling Pathway of HG106

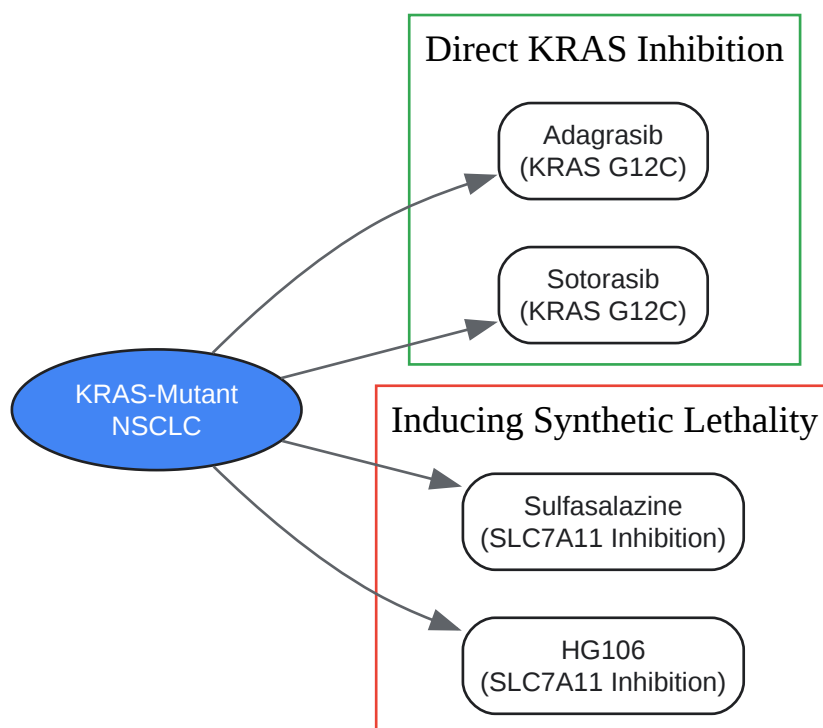


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Caption: Mechanism of action of **HG106** in KRAS-mutant cancer cells.

Experimental Workflow for Evaluating Therapeutic Window





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